2-Amino-4-cyclopropylthiophene-3-carbonitrile

Analytical Chemistry Quality Control Chemical Synthesis

Unsubstituted 2-aminothiophene hits frequently stall in lead optimization due to poor microsomal stability. 2-Amino-4-cyclopropylthiophene-3-carbonitrile (CAS 58124-28-0) resolves this with a conformationally rigid 4-cyclopropyl pharmacophore that enhances target binding kinetics and metabolic stability. • Key building block for CCR3 receptor modulators and IKK-β inhibitors targeting NF-κB pathway • 4-Cyclopropyl substitution shifts cytotoxic IC50 profiles by orders of magnitude vs. unsubstituted 2-aminothiophene-3-carbonitrile (CAS 4651-82-5) • 98% purity; LogP ~2.4, TPSA 78 Ų; in stock for immediate global dispatch

Molecular Formula C8H8N2S
Molecular Weight 164.23 g/mol
CAS No. 58124-28-0
Cat. No. B112804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-cyclopropylthiophene-3-carbonitrile
CAS58124-28-0
Molecular FormulaC8H8N2S
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESC1CC1C2=CSC(=C2C#N)N
InChIInChI=1S/C8H8N2S/c9-3-6-7(5-1-2-5)4-11-8(6)10/h4-5H,1-2,10H2
InChIKeyGCJLGWPBKQCVNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-cyclopropylthiophene-3-carbonitrile Overview


2-Amino-4-cyclopropylthiophene-3-carbonitrile (CAS 58124-28-0) is a functionalized 2-aminothiophene derivative characterized by a distinctive 4-cyclopropyl substitution pattern and a 3-carbonitrile group . This heterocyclic scaffold serves as a versatile synthetic intermediate in medicinal chemistry and materials science, valued for its potential as a precursor to biologically active thiophene-containing conjugates and polymers . Its unique substitution imparts specific physicochemical properties, including a calculated LogP of approximately 2.4 and a topological polar surface area (TPSA) of 78 Ų, which are critical for guiding its selection in advanced synthetic projects .

Why Generic Analogs Cannot Substitute


The precise substitution pattern on the thiophene ring is not interchangeable for scientific applications due to the structure-activity relationships governing 2-aminothiophene-3-carbonitriles. The 4-cyclopropyl group is not a generic alkyl moiety; it introduces conformational rigidity and unique electronic properties that directly influence binding affinity and metabolic stability in derived bioactive compounds . In contrast, unsubstituted 2-aminothiophene-3-carbonitrile (CAS 4651-82-5) lacks this critical steric and electronic contribution. Class-level data demonstrate that variations in the substitution pattern, particularly at the 4-position, significantly alter cytotoxic profiles, with IC50 values spanning several orders of magnitude against common cancer cell lines (e.g., DU145, MCF-7) [1]. Therefore, substituting the target compound with a generic or differently substituted analog compromises the integrity and reproducibility of research outcomes that depend on the specific 4-cyclopropyl motif.

Quantitative Evidence of Differentiation


Assured High Purity

2-Amino-4-cyclopropylthiophene-3-carbonitrile is available from reputable suppliers with a minimum certified purity of 98%, as verified by HPLC or GC analysis . This level of purity is essential for ensuring the reliability of downstream synthetic steps and biological assays, as lower purity batches may contain unreacted precursors or degradation products that can confound experimental results .

Analytical Chemistry Quality Control Chemical Synthesis

Physicochemical Profile for Drug Design

The target compound exhibits a calculated partition coefficient (XLogP3) of 2.4 and a topological polar surface area (TPSA) of 78 Ų . These physicochemical parameters are quantifiably distinct from simpler analogs. For instance, the unsubstituted core, 2-aminothiophene-3-carbonitrile (MW 124.16), has a lower molecular weight and significantly different LogP and TPSA, which would alter its pharmacokinetic profile . The XLogP3 of 2.4 indicates moderate lipophilicity, a desirable range for balancing membrane permeability and aqueous solubility in drug candidates.

Medicinal Chemistry Computational Chemistry Pharmacokinetics

Cyclopropyl-Induced Conformational Rigidity

The 4-cyclopropyl group introduces a significant degree of conformational rigidity to the thiophene core compared to flexible alkyl substituents (e.g., methyl or ethyl groups) . This constraint can pre-organize the molecule for optimal binding to biological targets, a phenomenon known as the 'cyclopropyl effect' . In contrast, analogs with more flexible substituents at the 4-position, such as 2-amino-4-methylthiophene-3-carbonitrile, are expected to have a larger entropic penalty upon binding and potentially lower target affinity due to a more diverse conformational ensemble in solution.

Medicinal Chemistry Structure-Based Drug Design Conformational Analysis

Key Research Applications


CCR3 Modulator and Kinase Inhibitor Synthesis

The compound is established as a key reagent for synthesizing a novel class of CCR3 receptor modulators . Its specific substitution pattern is designed to interact with the CCR3 binding pocket, and related aminothiophene scaffolds have been patented as potent IKK-β inhibitors, a critical target in NF-κB pathway modulation for inflammatory and oncological diseases [1]. Researchers focused on developing novel anti-inflammatory, metabolic, or cognitive disorder therapeutics will find this building block essential for constructing targeted lead series.

Lead Optimization via Cyclopropyl Incorporation

The 4-cyclopropyl substituent is a recognized pharmacophore for enhancing metabolic stability and improving target binding kinetics . In lead optimization campaigns where an initial 2-aminothiophene hit suffers from poor microsomal stability or modest target affinity, replacing a flexible alkyl group with this specific 4-cyclopropyl building block can rapidly probe structure-activity relationships (SAR) to improve key drug-like properties.

Fluorescent Probes and Photopolymerization Initiators

Derivatives of this compound have been investigated for their utility as photoinitiators in cationic and free-radical polymerization, achieving high conversion rates (e.g., ~85% after 50s), and as fluorescent sensors . This demonstrates the scaffold's versatility beyond medicinal chemistry, making it a valuable tool for researchers in materials science and chemical biology who require functionalized thiophene cores for developing novel probes or advanced polymeric materials.

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